3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
This compound is characterized by its complex molecular architecture that integrates two distinct heterocyclic systems within a single molecular framework. The compound possesses the molecular formula C10H18ClN3O and exhibits a molecular weight of approximately 231.73 grams per mole for the hydrochloride salt form, while the free base demonstrates a molecular weight of 195.266 grams per mole. The International Union of Pure and Applied Chemistry systematic name for the free base is 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole, which accurately describes the structural arrangement of functional groups within the molecule.
The molecular structure features a 1,2,4-oxadiazole ring system substituted at the 3-position with an isopropyl group and at the 5-position with a piperidine ring attached through the 3-carbon of the piperidine moiety. The Chemical Abstracts Service registry number for this compound is 902837-19-8, providing a unique identifier for chemical database searches and regulatory documentation. The canonical Simplified Molecular Input Line Entry System representation is CC(C)C1=NOC(=N1)C2CCCNC2, which provides a standardized method for describing the molecular connectivity.
Table 1: Molecular Properties of this compound
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C10H17N3O | C10H18ClN3O |
| Molecular Weight (g/mol) | 195.266 | 231.73 |
| Chemical Abstracts Service Number | 902837-19-8 | - |
| International Chemical Identifier Key | RQHLIISYGVVOMZ-UHFFFAOYSA-N | - |
| PubChem Compound Identifier | 24208851 | - |
| Molecular Descriptor Number | MFCD08061047 | - |
The three-dimensional conformational analysis reveals that the compound exhibits specific spatial arrangements that influence its biological activity and pharmacokinetic properties. The oxadiazole ring system maintains planarity due to its aromatic character, while the piperidine ring adopts a chair conformation that minimizes steric interactions and maximizes stability. The isopropyl substituent at the 3-position of the oxadiazole ring provides steric bulk that can influence receptor binding interactions and metabolic stability profiles.
Historical Development of Oxadiazole-Piperidine Hybrid Compounds
The historical development of oxadiazole-piperidine hybrid compounds represents a significant evolution in medicinal chemistry that spans over a century of scientific advancement. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo-diazole, though its biological potential remained largely unexplored for several decades. The compound finally attracted significant attention from chemists approximately 80 years after its initial discovery when researchers noted its photochemical rearrangement capabilities to other heterocyclic systems.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of systematic investigation into their therapeutic potential. A major breakthrough occurred approximately 20 years later with the description and commercial introduction of Oxolamine, which represented the first-in-class commercial drug containing a 1,2,4-oxadiazole ring and was marketed as a cough suppressant. This pioneering achievement demonstrated the viability of oxadiazole-based compounds as therapeutic agents and paved the way for extensive research into related structures.
The combination of oxadiazole rings with piperidine moieties emerged as a particularly promising approach in drug design due to the complementary properties of these heterocyclic systems. Oxadiazoles demonstrate bioisosteric equivalency with ester and amide moieties, providing stability advantages when hydrolysis concerns arise, while piperidine rings contribute favorable pharmacokinetic properties including enhanced bioavailability and metabolic stability. Research conducted by pharmaceutical companies, particularly AstraZeneca, has systematically compared different oxadiazole regioisomers and demonstrated that structural modifications can significantly impact lipophilicity, metabolic stability, human ether-à-go-go-related gene inhibition, and aqueous solubility profiles.
Recent advances in synthetic methodology have facilitated the development of novel synthetic routes for accessing broad spectra of oxadiazole derivatives under mild reaction conditions. These synthetic improvements have enabled medicinal chemists to explore diverse structural modifications and optimize biological activities through systematic structure-activity relationship studies. The evolution of synthetic approaches has been particularly important for accessing complex hybrid structures that combine multiple pharmacophores within single molecular frameworks.
Significance in Heterocyclic Chemistry and Drug Discovery
The significance of this compound in heterocyclic chemistry and drug discovery extends far beyond its individual molecular properties, encompassing its role as a representative member of a broader class of compounds that have demonstrated remarkable versatility in pharmaceutical applications. The compound exemplifies the successful integration of two pharmacologically important heterocyclic systems, demonstrating how rational drug design principles can be applied to create novel molecular scaffolds with enhanced therapeutic potential.
Table 2: Biological Activities of 1,2,4-Oxadiazole-Piperidine Derivatives
In the context of modern drug discovery, oxadiazole-piperidine hybrid compounds have demonstrated exceptional promise as antimicrobial agents, particularly against multidrug-resistant bacterial strains. Research conducted at the University of Notre Dame has identified 1,2,4-oxadiazole derivatives capable of inhibiting Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus, representing a novel class of non-beta-lactam antibiotics with superior activity against Vancomycin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium. These compounds exhibited minimal inhibitory concentration values ranging from 1 to 2 micrograms per milliliter, demonstrating remarkable potency against clinically relevant resistant bacterial strains.
Properties
IUPAC Name |
5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKPPXPUHBFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-16-5 | |
| Record name | Piperidine, 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxadiazole derivatives, while reduction reactions may yield piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Case Studies :
- Antidepressant Activity : Research has indicated that derivatives of oxadiazole compounds can exhibit antidepressant-like effects in animal models. A study demonstrated that compounds similar to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine showed significant activity in reducing depressive behaviors in rodents .
Neuropharmacology
The compound's piperidine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.
Case Studies :
- Cognitive Enhancement : Preliminary studies have suggested that oxadiazole derivatives can enhance cognitive functions. For instance, a compound structurally related to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine was evaluated for its effects on memory retention and learning processes in mice .
Material Science
The unique properties of 1,2,4-oxadiazoles make them useful in developing new materials with specific functionalities.
Applications :
- Polymer Chemistry : Research has explored the incorporation of oxadiazole units into polymer backbones to improve thermal stability and mechanical properties. Compounds like 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine can be used as building blocks for synthesizing advanced materials .
Data Table of Relevant Studies
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Piperidine Ring
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS: 733751-26-3) : This positional isomer substitutes the oxadiazole at the 4-position of piperidine. While it shares similar purity (95%) and synthetic routes with the target compound, its pharmacological profile differs due to altered steric interactions with target receptors .
Substituent Variations on the Oxadiazole Ring
- 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride : Replacing isopropyl with cyclobutyl increases steric bulk, making it suitable for agrochemical applications (e.g., pesticide development) but less optimal for central nervous system targets due to reduced blood-brain barrier permeability .
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS: 1361115-48-1) : The methoxymethyl group enhances hydrophilicity, improving aqueous solubility but reducing metabolic stability compared to the isopropyl analog .
Complex Derivatives in Drug Discovery
- BD246104 (CAS: 733750-99-7) : A derivative incorporating the target compound as a substructure, this molecule (C21H24FN7O5S) demonstrates potent bioactivity as a kinase inhibitor, highlighting the scaffold’s utility in complex drug design .
- GPR119 Agonists (e.g., Sakairi et al., 2012) : The 3-isopropyl-oxadiazole-piperidine motif optimizes receptor binding, with the 3-position favoring interactions with hydrophobic pockets in GPCRs, unlike 4-substituted analogs .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : Exhibits selective agonism for GPR119, a receptor implicated in glucose homeostasis and diabetes therapy. EC50 values for analogs vary significantly based on substituent position and size .
- Analog 7c () : An octylphenyl-substituted oxadiazole-piperidine derivative shows higher lipophilicity, enhancing tissue penetration but increasing off-target risks compared to the isopropyl variant .
Physicochemical Comparison
Biological Activity
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.27 g/mol
- CAS Number : 902837-19-8
- IUPAC Name : 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been shown to exhibit significant antimicrobial properties. Studies suggest that derivatives of oxadiazole can inhibit the growth of bacteria by disrupting their cell wall synthesis or interfering with essential metabolic pathways .
- Anticancer Properties : Research indicates that piperidine derivatives may possess anticancer activity. The structural features of this compound allow it to interact with specific cellular targets involved in cancer cell proliferation and survival .
- Neuroprotective Effects : Some studies have explored the potential neuroprotective effects of piperidine derivatives against neurodegenerative diseases. The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | AChE and BuChE inhibition |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Potential
In another investigation focusing on piperidine derivatives, it was found that the introduction of the oxadiazole moiety enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests a promising avenue for developing novel anticancer agents .
Case Study 3: Neuroprotective Properties
Research into neuroprotective compounds revealed that piperidine derivatives could inhibit AChE effectively. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially offering therapeutic benefits for Alzheimer's patients .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride with high purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving piperidine derivatives and isopropyl-substituted oxadiazole precursors. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DME) at 50°C for controlled reactivity .
- Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) to isolate intermediates and final products with ≥95% purity .
- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of piperidine to oxadiazole precursor) to minimize side products .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify proton environments and carbon backbone alignment with expected structures. For example, characteristic peaks for the isopropyl group (δ ~1.2–1.4 ppm) and oxadiazole ring (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = calculated 256.2 amu) with deviations <2 ppm .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 210 nm to assess purity (>98%) .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) at ppm levels using multiple reaction monitoring (MRM) .
- Chiral SFC : Resolve enantiomeric impurities (e.g., <3% undesired enantiomer) with chiral stationary phases (e.g., amylose-based columns) .
Advanced Research Questions
Q. How does this compound behave under varying pH and temperature conditions in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile functional groups (e.g., oxadiazole ring hydrolysis) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 175–177°C) and detect polymorphic transitions .
Q. How can conflicting data between NMR and LC-MS results be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference. For LC-MS discrepancies, perform high-resolution ion mobility spectrometry (HR-IMS) to differentiate isobaric species .
- Synthetic Controls : Compare spectra with structurally validated intermediates (e.g., piperidine hydrochloride derivatives) to isolate anomalies .
Q. What strategies are effective for designing in vivo studies involving this compound, given its solubility limitations?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Prodrug Derivatives : Synthesize ester or amide prodrugs (e.g., acetylated piperidine) to improve bioavailability, followed by in vivo hydrolysis studies .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize activity measurements.
- Orthogonal Assays : Validate hits using both fluorescence-based and radiometric assays (e.g., kinase inhibition studies) to rule out platform-specific artifacts .
Methodological Notes
- Contradiction Management : When purity assessments conflict (e.g., HPLC vs. NMR), prioritize orthogonal methods like quantitative H NMR with internal standards (e.g., maleic acid) for absolute quantification .
- Safety Protocols : Handle the compound under fume hoods with PPE (gloves, lab coats) due to potential irritancy. Store at room temperature in amber vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
